- Enantioseparation of the esters of α-N-acetylamino acids by lipase in ionic liquidEnantioselective hydrolyses by baker's yeast. II. Esters of N-acetyl amino acidsEnantioselective hydrolyses by baker's yeast. II. Esters of N-acetyl amino acidsChirality, 2005, 43(4), 771-8,
Cas no 97-69-8 ((2S)-2-acetamidopropanoic acid)

97-69-8 structure
Produktname:(2S)-2-acetamidopropanoic acid
(2S)-2-acetamidopropanoic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- N-Acetyl-L-alanine
- N-ALPHA-ACETYL-L-ALANINE
- N-ACETYL-L-A-ALANINE
- N-ACETYL-L-ALA
- H-ACETYL-ALA-OH
- ACETYL-L-ALANINE
- AC-ALA-OH
- AC-ALANINE
- 2-Acetylaminopropionic acid
- N-Acetyl-DL-alanine
- 2-Acetamidopropanoic acid
- N-ACETYLALANINE
- Acetylalanine
- N-Acetyl-S-alanine
- 2-Acetamidopropionic acid
- L-N-Acetylalanine
- (2S)-2-acetamidopropanoic acid
- Alanine, N-acetyl-
- L-Alanine, N-acetyl-
- N-Acetyl-L-alpha-alanine
- (S)-2-acetamidopropanoic acid
- 26C4VY6Z0M
- (S)-2-Acetamidopropionic Acid
- KTHDTJVBEPMMGL-VKHMYHEASA-N
- (S)-2-(acetylamino)propanoic acid
- Sudismase
- Sudismase [INN]
- Alanine, N-acetyl-, L-
- L-Alanine, N-acetyl- (9CI)
- Ala
- Alanine, N-acetyl-, L- (6CI, 8CI)
- L
- N-Acetyl-L-alanine (ACI)
- (S)-(-)-N-Acetylalanine
- (S)-N-Acetylalanine
- N-Acetyl-(S)-alanine
- NSC 186892
- 97-69-8
- EN300-862647
- MFCD00063132
- 110294-55-8
- SCHEMBL330009
- DTXSID50861704
- AM81475
- CH3CONHCH(CH3)COOH
- (S)-2-Acetylamino-propionic acid
- s-(-)-n-acetylalanine
- FD21035
- Q27093502
- N-Acetyl-L-alanine, ~99%
- s3094
- CHEMBL1231115
- OZ9YA0932I
- DB02518
- AKOS010366966
- AS-19296
- CS-W004066
- N-Acetyl-L-.alpha.-alanine
- CHEBI:40992
- Z98655371
- UNII-26C4VY6Z0M
- UNII-OZ9YA0932I
- NS00015172
- (2S)-2-(Acetylamino)propanoic acid
- 139CB1C7-D3CD-42B2-AA12-D5B74EF36071
- n-acetyl alanine
- AYA
- N-Acetylsuperoxide dismutase (human clone pS 61-10 copper-zinc subunit protein moiety reduced)
- NSC-186892
- AC-19165
- HY-W004066
- AKOS015837738
- EINECS 202-602-0
- M03026
- Ac-Ala-OH,98%
- DTXCID201333814
- N-Acetyl-L-I+--alanine
- NN-acetylalanine
- 2-Acetamidopropionate
- 2-Penten-4-yne; Propenylacetylene;
- (S)-2-(Acetylamino)propanoate
-
- MDL: MFCD00063132
- Inchi: 1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/t3-/m0/s1
- InChI-Schlüssel: KTHDTJVBEPMMGL-VKHMYHEASA-N
- Lächelt: [C@H](C)(C(=O)O)NC(=O)C
- BRN: 1722932
Berechnete Eigenschaften
- Genaue Masse: 131.05800
- Monoisotopenmasse: 131.058
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 9
- Anzahl drehbarer Bindungen: 2
- Komplexität: 132
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- XLogP3: -0.9
- Tautomerzahl: 2
- Topologische Polaroberfläche: 66.4
Experimentelle Eigenschaften
- Farbe/Form: Nicht verfügbar
- Dichte: 1.1700
- Schmelzpunkt: 125-126°C
- Siedepunkt: 369.7℃ at 760 mmHg
- Flammpunkt: 177.4±23.2 °C
- PSA: 66.40000
- LogP: -0.01350
- FEMA: 2440
- Löslichkeit: Nicht verfügbar
- Dampfdruck: 0.0±1.8 mmHg at 25°C
(2S)-2-acetamidopropanoic acid Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 36/37/38-36
- Sicherheitshinweise: S26; S36
-
Identifizierung gefährlicher Stoffe:
- Lagerzustand:2-8°C
- Verpackungsgruppe:I; II; III
- Risikophrasen:R36/37/38
(2S)-2-acetamidopropanoic acid Zolldaten
- HS-CODE:2924199090
- Zolldaten:
China Zollkodex:
2924199090Übersicht:
Andere acyclische Amide (einschließlich acyclischer Carbamate)(einschließlich ihrer Derivate und Salze). MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponenten, gebrauchen zu, verpacken
Zusammenfassung:
292499090. andere acyclische Amide (einschließlich acyclische Carbamate) und ihre Derivate; Salze davon. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:30.0%
(2S)-2-acetamidopropanoic acid Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0684979443-25g |
(2S)-2-acetamidopropanoic acid |
97-69-8 | 98%(HPLC) | 25g |
¥ 340.0 | 2024-07-19 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003019-100g |
(2S)-2-acetamidopropanoic acid |
97-69-8 | 98% | 100g |
¥286 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N95690-5g |
Ac-Ala-OH |
97-69-8 | 5g |
¥38.0 | 2021-09-08 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N95690-25g |
Ac-Ala-OH |
97-69-8 | 25g |
¥128.0 | 2021-09-08 | ||
abcr | AB174229-25 g |
N-Acetyl-L-alanine; 95% |
97-69-8 | 25g |
€73.60 | 2022-06-11 | ||
Enamine | EN300-862647-10g |
(2S)-2-acetamidopropanoic acid |
97-69-8 | 95% | 10g |
$32.0 | 2023-09-02 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A800444-5g |
N-Acetyl-L-alanine |
97-69-8 | 98% | 5g |
¥44.00 | 2022-09-03 | |
Enamine | EN300-862647-25.0g |
(2S)-2-acetamidopropanoic acid |
97-69-8 | 95.0% | 25.0g |
$38.0 | 2025-02-19 | |
Enamine | EN300-862647-50.0g |
(2S)-2-acetamidopropanoic acid |
97-69-8 | 95.0% | 50.0g |
$51.0 | 2025-02-19 | |
eNovation Chemicals LLC | Y1046118-500g |
Ac-Ala-OH |
97-69-8 | 98% | 500g |
$190 | 2024-06-07 |
(2S)-2-acetamidopropanoic acid Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Catalysts: Triacylglycerol lipase Solvents: Water , N-Ethylpyridinium trifluoroacetate ; 24 h, pH 7.5, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, 25 °C
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… , Ferrocene, 1′-[N-(2,6-dimethylphenyl)-P,P-diphenylphosphinimyl]-1-(diphenylphosp… Solvents: Methanol ; 24 h, 10 atm, 40 °C
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… , (1S)-1,1′-Bis[N-[2,6-bis(1-methylethyl)phenyl]-P,P-diphenylphosphinimyl]-2-[(1S)… Solvents: Methanol ; 24 h, 1 atm, 40 °C
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… , Ferrocene, 1′-[N-[2,6-bis(1-methylethyl)phenyl]-P,P-diphenylphosphinimyl]-1-[(1S… Solvents: Methanol ; 24 h, 1 atm, 40 °C
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… , (1S)-1,1′-Bis[N-[2,6-bis(1-methylethyl)phenyl]-P,P-diphenylphosphinimyl]-2-[(1S)… Solvents: Methanol ; 24 h, 1 atm, 40 °C
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… , Ferrocene, 1′-[N-[2,6-bis(1-methylethyl)phenyl]-P,P-diphenylphosphinimyl]-1-[(1S… Solvents: Methanol ; 24 h, 1 atm, 40 °C
Referenz
- Chiral (Iminophosphoranyl)ferrocenes: A New Class of Practical Ligands for Rhodium-Catalyzed Asymmetric HydrogenationChiral (Iminophosphoranyl)ferrocenes: A New Class of Practical Ligands for Rhodium-Catalyzed Asymmetric HydrogenationChiral (Iminophosphoranyl)ferrocenes: A New Class of Practical Ligands for Rhodium-Catalyzed Asymmetric HydrogenationOrganometallics, 2005, 24(20), 4824-4831,
Synthetic Routes 3
Reaktionsbedingungen
1.1 -
1.2 Reagents: Chloroacetonitrile
1.3 -
1.2 Reagents: Chloroacetonitrile
1.3 -
Referenz
- Ribosomal Peptide Syntheses from Activated Substrates Reveal Rate Limitation by an Unexpected Step at the Peptidyl SiteJournal of the American Chemical Society, 2016, 138(48), 15587-15595,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Catalysts: Rhodium(1+), bis[(1,2,5,6-η)-1,5-cyclooctadiene]-, 1,1,1-trifluoromethanesulfona… , 1,1′-[(1S)-3,3′-Bis(2-phenylethyl)[1,1′-binaphthalene]-2,2′-diyl]bis[1,1-dipheny… Solvents: Methanol ; 30 min, rt
1.2 Reagents: Hydrogen Solvents: Methanol ; 24 h, 2 atm, rt
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene][(1R,3aS,7aS)-1-[bis(1,1… Solvents: Methanol ; 12 h, 50 psi, rt
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][(2S)-N,N-bis[2-(diphenylphosphino-… Solvents: Dimethyl sulfoxide , Water ; 15 h, 5 bar, rt
1.2 Reagents: Hydrogen Solvents: Methanol ; 24 h, 2 atm, rt
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene][(1R,3aS,7aS)-1-[bis(1,1… Solvents: Methanol ; 12 h, 50 psi, rt
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][(2S)-N,N-bis[2-(diphenylphosphino-… Solvents: Dimethyl sulfoxide , Water ; 15 h, 5 bar, rt
Referenz
- 3,3'-Substituted BINAP derivatives containing C-bound substituents: applications in asymmetric hydrogenation reactionsDesign and synthesis of a novel three-hindered quadrant bisphosphine ligand and its application in asymmetric hydrogenationSecond-generation artificial hydrogenases based on the biotin-avidin technology: Improving selectivity and organic solvent tolerance by introduction of an (R)-proline spacerTetrahedron: Asymmetry, 2012, 23(10), 754-763,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Piperidine Solvents: Acetonitrile ; 30 min, 5 - 10 °C; 1 - 2 h, 20 - 25 °C
Referenz
- Preparation and purification method of amino acid and derivative, China, , ,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt
1.2 Reagents: Lithium hydroxide Solvents: Methanol ; 2 h, rt
1.2 Reagents: Lithium hydroxide Solvents: Methanol ; 2 h, rt
Referenz
- Benzimidazole and imidazole inhibitors of histone deacetylases: synthesis and biological activityBioorganic & Medicinal Chemistry Letters, 2010, 20(10), 3138-3141,
Synthetic Routes 7
Synthetic Routes 8
Reaktionsbedingungen
Referenz
- Reverse micelles, an alternative to aqueous medium for microbial reactions: yeast mediated resolution of α-amino acids in reverse micellesJournal of Organic Chemistry, 1989, 54(13), 3218-21,
Synthetic Routes 9
Synthetic Routes 10
Synthetic Routes 11
Reaktionsbedingungen
1.1 Catalysts: Triacylglycerol lipase
Referenz
- Kinetic resolutions of aliphatic alcohols with a fungal lipase from Mucor mieheiJournal of Organic Chemistry, 1987, 52(15), 3477-9,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Solvents: Acetic acid
1.2 Reagents: Water
1.1 Solvents: Water
1.1 Solvents: Water
1.2 Reagents: Water
1.1 Solvents: Water
1.1 Solvents: Water
Referenz
- Method for preparing n-acetylamino acid from amino acid, acetic anhydride, and acetic acidAcetylation under ultrasonic conditions: convenient preparation of N-acetyl amino acidsAcetylation under ultrasonic conditions: convenient preparation of N-acetyl amino acidsChina, 1992, 22(2), 257-64,
Synthetic Routes 13
Synthetic Routes 14
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Water ; 12 h, rt
Referenz
- Modulating the reactivity of polymer with pendant ester groups by methylation reaction for preparing functional polymersPolymer Chemistry, 2022, 13(41), 5905-5911,
Synthetic Routes 15
Reaktionsbedingungen
1.1 Reagents: Hydrogen , 2-Acetamidoacrylic acid Catalysts: Rhodium trichloride , Benzenesulfonic acid, 3,3′,3′′,3′′′-[[(1S,3S)-1,3-dimethyl-1,3-propanediyl]dipho… Solvents: Water
Referenz
- Chiral sulfonated phosphines. Part III. Rhodium(I)-tetrasulfonated diphosphine complex: homogeneous or heterogeneous catalyst?Journal of Molecular Catalysis, 1989, 52(2),,
Synthetic Routes 16
Synthetic Routes 17
Reaktionsbedingungen
1.1 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 16 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, rt
1.1 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 16 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, rt
1.1 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 16 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, rt
Referenz
- Preparation of hexahydro(di)azepino[3,2,1-hi]indole-, tetrahydro-7H-6-oxa-9a-azabenzo[cd]azulene- and tetrahydro-7H-6-thia-9a-azabenzo[cd]azulene-containing peptides as granzyme B directed imaging and therapyPreparation of hexahydro(di)azepino[3,2,1-hi]indole-, tetrahydro-7H-6-oxa-9a-azabenzo[cd]azulene- and tetrahydro-7H-6-thia-9a-azabenzo[cd]azulene-containing peptides as granzyme B directed imaging and therapy, World Intellectual Property Organization, , ,
Synthetic Routes 18
Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate ; 1 h, 0 °C; 2 - 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, pH 2 - 3, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, pH 2 - 3, cooled
Referenz
- Reaction of Amino Acids, Di- and Tripeptides with the Environmental Oxidant NO3.: A Laser Flash Photolysis and Computational StudyChemistry - An Asian Journal, 2016, 11(22), 3188-3195,
Synthetic Routes 19
Reaktionsbedingungen
Referenz
- Enantioselective hydrolyses by baker's yeast. II. Esters of N-acetyl amino acidsTetrahedron, 1987, 43(4), 771-8,
Synthetic Routes 20
Reaktionsbedingungen
Referenz
- Enantioselective hydrolyses by baker's yeast. II. Esters of N-acetyl amino acidsTetrahedron, 1987, 43(4), 771-8,
(2S)-2-acetamidopropanoic acid Raw materials
- N-Acetyl-N-[(1,1-dimethylethoxy)carbonyl]-L-alanine
- N-Acetyl-DL-alanine
- Acetamide
- D-Alanine
- methyl 2-acetamidoprop-2-enoate
- Acetyl-L-alanine methyl ester
- Adenosine,2'-deoxy-5'-O-phosphonocytidylyl-(3'®5')-
- 2-Acetamidoacrylic acid
- Alanine, N-acetyl-, phenylmethyl ester
- L-Alanine, phenylmethyl ester
- 4-(Acetyloxy)-N,N,N-trimethylbenzenaminium
- (S)-Methyl 2-aminopropanoate
- Methyl 2-acetamidopropanoate
- L-Alanine
- Ac-D-Ala-OH
- 2-Acetylaminopropionic acid ethyl ester
(2S)-2-acetamidopropanoic acid Preparation Products
(2S)-2-acetamidopropanoic acid Verwandte Literatur
-
1. Index pages
-
Bijayalaxmi Jena,S. Sundar Manoharan Chem. Commun. 2009 4426
-
Manoj Kumar Pandey,Yusuke Nishiyama Phys. Chem. Chem. Phys. 2018 20 25849
-
Karen Ochoa Lara,Carolina Godoy-Alcántar,Alexey V. Eliseev,Anatoly K. Yatsimirsky Org. Biomol. Chem. 2004 2 1712
-
D. E. Remy,R. E. Whitfield,H. L. Needles Chem. Commun. (London) 1967 681
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:97-69-8)(2S)-2-acetamidopropanoic acid

Reinheit:99%
Menge:500g
Preis ($):188.0